1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications. This compound is part of the imidazolium family, which is characterized by a positively charged imidazolium cation paired with a negatively charged trifluoromethanesulfonate anion. Ionic liquids like this compound are notable for their low volatility, high thermal stability, and ability to dissolve a wide range of substances .
Preparation Methods
The synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with decyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:
Step 1: Alkylation of 1-methylimidazole with decyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions can occur, typically requiring reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.
Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and thermal stability. The longer alkyl chain in this compound provides unique solubility characteristics and makes it particularly effective in dissolving nonpolar compounds .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIZKWXKVXRES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047916 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412009-62-2 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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